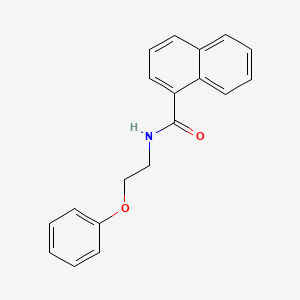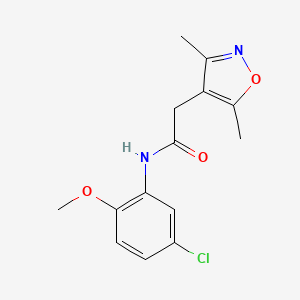![molecular formula C18H23N3O2S B4767415 N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4767415.png)
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Übersicht
Beschreibung
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as KU-32, is a small molecule compound that has shown potential in scientific research for its ability to inhibit the activity of heat shock protein 70 (Hsp70). Hsp70 is a chaperone protein that plays a critical role in the folding and stabilization of many cellular proteins, including those involved in cancer progression and neurodegenerative diseases. The inhibition of Hsp70 by KU-32 has been shown to have potential therapeutic benefits in a variety of disease models.
Wirkmechanismus
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea works by inhibiting the activity of Hsp70, a chaperone protein that plays a critical role in the folding and stabilization of many cellular proteins. By inhibiting Hsp70, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea disrupts the proper folding and stabilization of proteins involved in cancer progression and neurodegenerative diseases. This leads to the inhibition of cancer cell growth and the reduction of toxic protein accumulation in neurodegenerative disease models.
Biochemical and Physiological Effects
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These effects are believed to be due to the inhibition of Hsp70 by N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea, which disrupts the proper folding and stabilization of proteins involved in cancer progression and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea for lab experiments is its high purity and yield, which allows for accurate and reproducible results. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea is also relatively easy to synthesize and can be produced in large quantities, making it a cost-effective compound for scientific research. However, one limitation of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea is its specificity for Hsp70, which may limit its potential therapeutic applications in some disease models.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea in scientific research. One potential direction is the investigation of the effects of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea on other chaperone proteins, which may have implications for the treatment of diseases beyond cancer and neurodegenerative diseases. Another potential direction is the development of more potent and specific inhibitors of Hsp70, which may have greater therapeutic potential. Additionally, the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea in combination with other therapies, such as chemotherapy or radiation therapy, may enhance its anti-cancer activity and improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied in scientific research for its potential therapeutic benefits in a variety of disease models. Studies have shown that N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-11-17(22)23-16-12-14(5-6-15(13)16)20-18(24)19-7-10-21-8-3-2-4-9-21/h5-6,11-12H,2-4,7-10H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTXYPFEEUHZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCCN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-2-oxo-2H-chromen-7-yl)-3-[2-(piperidin-1-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)

![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4767352.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-furoylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4767364.png)
![N-1,3-benzodioxol-5-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4767371.png)
![3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)

![8-(2-naphthoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4767379.png)

![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4767401.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4767419.png)

![3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4767427.png)